molecular formula C12H7N5 B1198952 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 65143-08-0

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

货号: B1198952
CAS 编号: 65143-08-0
分子量: 221.22 g/mol
InChI 键: LGGKAYYYLDMGJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and a phenyl group attached to the pyrazole ring

准备方法

The synthesis of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-phenyl-3-methyl-5-amino-pyrazole.

    Cyclization: The amino-pyrazole is then treated with a suitable reagent, such as 1,3-diketones, in the presence of glacial acetic acid to induce cyclization and form the pyrazolo[3,4-d]pyrimidine core.

    Nitrile Introduction:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis and Structural Characterization

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves several chemical reactions that modify the pyrazolo[3,4-d]pyrimidine framework. For instance, the compound can be synthesized through the reaction of phenylhydrazine with appropriate carbonitrile derivatives under controlled conditions. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values of 12.5 µM and 15.0 µM respectively .
  • Mechanism of Action : The anticancer activity is attributed to its ability to inhibit key signaling pathways involved in tumor growth, potentially through interactions with DNA topoisomerase .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial effects against various bacterial strains. This suggests a broader application in treating infections .

Anti-inflammatory Effects

The structural characteristics of this compound also indicate potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

Several research studies have focused on exploring the applications of this compound:

StudyFindings
Developed new derivatives with enhanced EGFR inhibitory activity; demonstrated significant antiproliferative effects against cancer cell lines.
Synthesized four new derivatives showing comparable antiproliferative activity to reference drugs; detailed molecular docking studies confirmed binding interactions with DNA topoisomerase.
Investigated novel compounds linked to piperazine rings; exhibited remarkable anticancer activity against various cancer models with GI50 values ranging from 1.17 to 18.40 μM.

作用机制

The mechanism of action of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

相似化合物的比较

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has a similar core structure but with additional nitrogen atoms, which may alter its biological activity and chemical properties.

    1-Phenyl-1h-pyrazolo[3,4-b]pyridine:

The uniqueness of this compound lies in its specific structure and the presence of the carbonitrile group, which enhances its chemical reactivity and potential for various applications.

生物活性

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of a pyrazole ring fused with a pyrimidine ring and a phenyl group attached to the pyrazole. Its molecular formula is C12H7N5C_{12}H_7N_5, and it has been classified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling pathways related to growth and proliferation.

This compound exhibits its biological activity primarily through the inhibition of protein kinases. This inhibition can disrupt the signaling pathways that are often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Anticancer Activity

In vitro Studies : Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • EGFR-TK Inhibition : A study demonstrated that several derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed significant inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) with inhibition rates ranging from 41% to 91% in breast (MCF-7) and lung (A-549) cancer cell lines. Compound 6b exhibited the highest activity with 91% inhibition .
  • Cell Proliferation Assays : Another research indicated that compounds derived from this scaffold displayed potent anti-proliferative activities against A549 and HCT-116 cancer cells, with IC50 values as low as 0.016 µM for compound 12b against wild-type EGFR .

Data Table: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)EGFR Inhibition (%)
6bMCF-7Not Specified91
12bA5498.21Not Specified
12bHCT-11619.56Not Specified

Apoptotic Induction and Cell Cycle Arrest

Research has shown that certain derivatives not only inhibit cell proliferation but also induce apoptosis and arrest the cell cycle at specific phases. For example, compound 12b was found to significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic activity. Flow cytometric analyses confirmed that it induced cell cycle arrest at the S and G2/M phases .

Case Studies

  • Study on Antitumor Activity : In a systematic evaluation of various derivatives, compounds with specific substitutions on the pyrazolo[3,4-d]pyrimidine core were synthesized and tested for their antitumor activity. The results highlighted that structural modifications could enhance biological efficacy significantly.
  • Molecular Docking Studies : Molecular docking studies have been employed to elucidate the binding modes of these compounds within the ATP-binding site of EGFR-TK, revealing critical hydrogen bonding interactions that contribute to their inhibitory effects .

Future Directions

The ongoing research into this compound suggests potential avenues for further exploration:

  • Optimization of Structure : Further modifications may yield more potent derivatives with improved selectivity for specific kinases.
  • In vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of these compounds.

属性

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5/c13-6-11-10-7-16-17(12(10)15-8-14-11)9-4-2-1-3-5-9/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGKAYYYLDMGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983714
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65143-08-0
Record name 1-Phenyl-1H-pyrazolo(3,4-d)pyrimidine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065143080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 4
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile
Reactant of Route 6
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。